2-(2-chloro-4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a heterocyclic compound characterized by its unique molecular structure, which features a pyridazine ring substituted with a 2-chloro-4-fluorobenzyl group and a furan-2-yl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be sourced from various chemical suppliers and research institutions that specialize in synthetic organic chemistry. Its molecular formula is with a molecular weight of approximately 252.68 g/mol. The compound's unique structure and properties make it suitable for various scientific investigations.
This compound falls under the category of pyridazine derivatives, which are known for their diverse biological activities. Pyridazine compounds have been explored for their potential as therapeutic agents in various fields, including oncology and infectious diseases.
The synthesis of 2-(2-chloro-4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one typically involves several key steps:
The synthesis may require specific catalysts, solvents, and reaction conditions to ensure high yields and purity. For example, using polar aprotic solvents can facilitate the reaction while minimizing side products.
The molecular structure of 2-(2-chloro-4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one can be represented as follows:
Clc1ccc(F)cc1Cc1ncn=cc1=O
The structural characteristics include:
The compound can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism by which 2-(2-chloro-4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one exerts its biological effects involves:
Research indicates that compounds with similar structures often exhibit activity against cancer cells or infectious agents, suggesting that this compound may have similar potential.
The physical properties of 2-(2-chloro-4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one include:
Key chemical properties include:
The applications of 2-(2-chloro-4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one in scientific research include:
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7